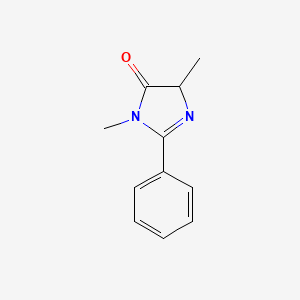
3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one is a heterocyclic organic compound that belongs to the imidazole family This compound is characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one can be synthesized through several methods. One common synthetic route involves the condensation of benzylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions typically include:
Reactants: Benzylamine, glyoxal
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Ethanol or water
Temperature: Room temperature to reflux
The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired imidazole compound.
Industrial Production Methods
In an industrial setting, the production of 1,4-dimethyl-2-phenyl-1H-imidazol-5(4H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Imidazole N-oxides
Reduction: Dihydroimidazole derivatives
Substitution: Substituted imidazole compounds
Aplicaciones Científicas De Investigación
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1,4-dimethyl-2-phenyl-1H-imidazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways.
Comparación Con Compuestos Similares
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one can be compared with other imidazole derivatives, such as:
1-Methyl-2-phenyl-1H-imidazole: Lacks the additional methyl group at position 4, which may affect its chemical reactivity and biological activity.
2-Phenyl-1H-imidazole: Lacks both methyl groups, resulting in different chemical and physical properties.
1,4-Dimethyl-1H-imidazole: Lacks the phenyl group, which can influence its interactions with other molecules.
The presence of both methyl groups and the phenyl group in 1,4-dimethyl-2-phenyl-1H-imidazol-5(4H)-one makes it unique and potentially more versatile in its applications.
Propiedades
Número CAS |
32023-94-2 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1,4-dimethyl-2-phenyl-4H-imidazol-5-one |
InChI |
InChI=1S/C11H12N2O/c1-8-11(14)13(2)10(12-8)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
LQMFBDLNLXRLBP-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(=N1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


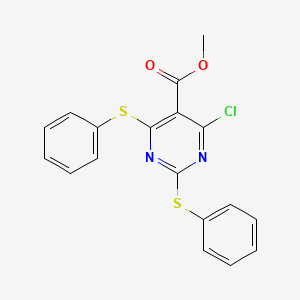
![1-(2,6-Difluorophenyl)-6-(trifluoromethyl)-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12930620.png)
![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)
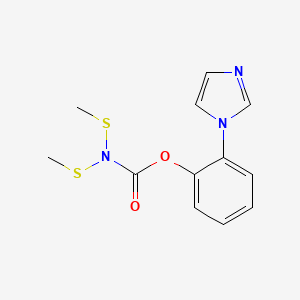
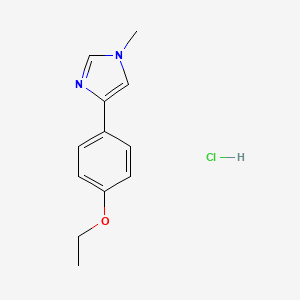
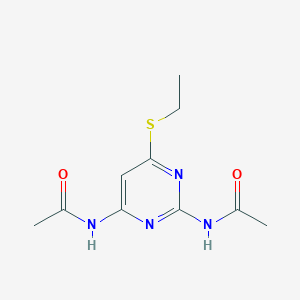
![6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride](/img/structure/B12930666.png)
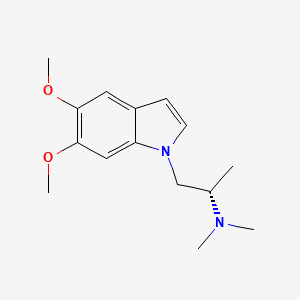
![5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene](/img/structure/B12930678.png)

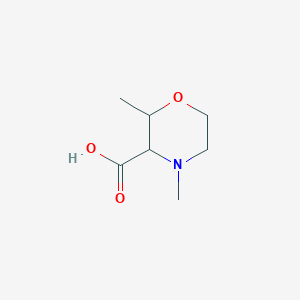
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine](/img/structure/B12930701.png)

![3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol](/img/structure/B12930705.png)
